3-(thiophen-2-yl)but-2-enoic acid
Description
3-(Thiophen-2-yl)but-2-enoic acid is a heterocyclic carboxylic acid featuring a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted at the 2-position and conjugated with a but-2-enoic acid moiety. This compound is of significant interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by the thiophene ring, which can enhance biological activity and influence reactivity in organic transformations .
Properties
CAS No. |
825-66-1 |
|---|---|
Molecular Formula |
C8H8O2S |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup
-
Catalyst : (2R,3S)-HyperBTM (20 mol%)
-
Photocatalyst : Ru(bpy)(PF) (2 mol%)
-
Substrates : (E)-But-2-enoic acid, thiophen-2-ylboronic acid
-
Additive : Tetrabutylammonium bromide (TBAB, 1 equiv)
-
Solvent : CHCN:CHPh (1:1, 0.05 M)
Mechanistic Pathway
The reaction proceeds via a radical chain mechanism (Figure 2):
-
Photoexcitation : Ru(bpy) generates a radical species under visible light.
-
Hydrogen Atom Transfer (HAT) : Abstraction of a hydrogen atom from (E)-but-2-enoic acid forms a carboxyl radical.
-
Conjugate Addition : The radical adds to thiophen-2-ylboronic acid, followed by rearomatization.
Optimization Data
| Condition Variation | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|
| Standard conditions | 65 | 81:19 |
| 4-CzIPN photocatalyst | 30 | 80:20 |
| CHCN solvent | 70 | 70:30 |
| TBAI additive | 30 | 82:18 |
This method achieves moderate yields but excels in stereocontrol, making it suitable for pharmaceutical applications.
Decyclization of Furan-3(2H)-ylidene Derivatives
A decyclization strategy, adapted from tetrahydrobenzo[b]thiophene syntheses, involves ring-opening of furan precursors:
Precursor Synthesis
2-{[5-Aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids are prepared via intramolecular cyclization of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids in acetic anhydride.
Decyclization Reaction
Treatment of the furan precursor with aqueous HCl (1M) at 60°C for 6 hours induces ring-opening, yielding 3-(thiophen-2-yl)but-2-enoic acid. Key characterization data includes:
-
H NMR (400 MHz, CDCl) : δ 7.98 (d, J = 3.2 Hz, 1H, thiophene-H), 6.23 (s, 1H, =CH), 3.12 (s, 2H, CHCOOH)
Iodine-Mediated Oxidative Coupling
Building on RSC Advances protocols, an iodine/copper system facilitates oxidative dimerization:
Reaction Components
-
Substrate : 3-Oxo-3-(thiophen-2-yl)propionic acid ethyl ester
-
Catalyst : Cu(OAc)·HO (0.2 equiv)
-
Oxidant : I (0.5 equiv)
-
Solvent : DMSO, 80°C, air atmosphere
Proposed Mechanism
-
α-Iodination of the β-ketoester forms a reactive iodinated intermediate.
-
Copper-mediated radical coupling produces the dimeric species.
-
Elimination of EtI yields the α,β-unsaturated acid after hydrolysis.
Yield Optimization
Bromination-Reduction Sequence
While primarily used for 3-(4-bromothiophen-2-yl)but-2-enoic acid, this method can be adapted by omitting the bromination step:
Thiophene Acylation
-
Thiophene-2-carbonyl chloride is prepared via Friedel-Crafts acylation.
-
Reaction with ethyl acetoacetate in the presence of LDA yields the β-ketoester.
Acidic Hydrolysis
The β-ketoester is treated with concentrated HCl (37%) at reflux for 3 hours, achieving 68% yield of the target acid.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming butanoic acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: 3-(thiophen-2-yl)butanoic acid
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
3-(thiophen-2-yl)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)but-2-enoic acid involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
The thiophene ring distinguishes 3-(thiophen-2-yl)but-2-enoic acid from phenyl-substituted analogs. Key comparisons include:
Table 1: Structural and Physical Properties
Key Observations:
- Steric Effects: Substituents like methoxy groups () may increase steric hindrance, affecting reactivity in coupling reactions compared to thiophene derivatives .
Q & A
Q. What biocatalytic strategies enable sustainable synthesis of enantiopure 3-(thiophen-2-yl)but-2-enoic acid?
- Methodological Answer : Immobilized PAL enzymes catalyze ammonia elimination from 2-amino-3-(thiophen-2-yl)propanoic acid. Reaction engineering (batch vs. flow) and enzyme recycling (e.g., magnetic nanoparticle supports) improve turnover numbers (TON > 500) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
